molecular formula C13H15NO4 B12478947 N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B12478947
M. Wt: 249.26 g/mol
InChI Key: JCLWZMBFCCRQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: is a synthetic organic compound that belongs to the class of benzodioxane derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzodioxane ring system, which is a common pharmacophore in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the reaction of 1,4-benzodioxane-6-amine with propanoyl chloride and acetic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cholinesterase, which plays a role in the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound can increase the levels of acetylcholine, leading to improved cognitive function. Additionally, the compound may interact with other molecular targets involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide

Comparison: N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to the presence of the propanoyl group, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potentials. For instance, the presence of the propanoyl group can enhance its lipophilicity, potentially improving its ability to cross biological membranes and reach its target sites .

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C13H15NO4/c1-3-11(16)9-6-12-13(18-5-4-17-12)7-10(9)14-8(2)15/h6-7H,3-5H2,1-2H3,(H,14,15)

InChI Key

JCLWZMBFCCRQSZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1NC(=O)C)OCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.